Lipophilicity (XLogP) Ranking of Methyl 5-(4-methylphenyl)-1,3-oxazole-4-carboxylate Among 5-Aryl Congeners
The target compound occupies a distinct intermediate lipophilicity position among five commercially available 5-aryl-oxazole-4-carboxylate methyl esters. Its computed XLogP of 2.6 sits between the 4-fluorophenyl (XLogP 2.3) [1] and 4-chlorophenyl (XLogP 2.8) analogs, and substantially above the unsubstituted phenyl (XLogP ~1.9) [2] and below the 4-methoxyphenyl (XLogP 2.2) congeners. This ranking enables purposeful logP-driven selection: for programs requiring intermediate lipophilicity without halogen introduction, the 4-methylphenyl compound offers a clean hydrocarbon alternative to fluoro- or chloro-substituted analogs, avoiding potential halogen-related metabolic liabilities while maintaining balanced permeability.
| Evidence Dimension | Computed lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 2.6 |
| Comparator Or Baseline | 4-F-phenyl: XLogP 2.3; 4-Cl-phenyl: XLogP 2.8; 4-MeO-phenyl: XLogP 2.2; Phenyl: XLogP ~1.9 |
| Quantified Difference | ΔXLogP: +0.3 vs 4-F; -0.2 vs 4-Cl; +0.4 vs 4-MeO; +0.7 vs phenyl |
| Conditions | Computed XLogP3 values from chemical database entries (not experimentally determined). Exact experimental logP may vary. |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, solubility, metabolic clearance, and promiscuous binding; selecting the analog with the correct logP window early in a program reduces attrition risk.
- [1] Basechem. 5-(4-Fluoro-phenyl)-oxazole-4-carboxylic acid methyl ester. XLogP: 2.3. Available at: https://www.basechem.org/chemical/... View Source
- [2] Basechem. 5-Phenyl-1,3-oxazole-4-carboxylic acid. XLogP: 1.9. Available at: https://www.basechem.org/chemical/... View Source
